ethyl 5-(acetyloxy)-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(ACETYLOXY)-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-1-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ETHYL 5-(ACETYLOXY)-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-1-METHYL-1H-INDOLE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the indole core, followed by the introduction of the bromine atom, the piperazine moiety, and the ester group. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
ETHYL 5-(ACETYLOXY)-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-1-METHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 5-(ACETYLOXY)-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-1-METHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-(ACETYLOXY)-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-1-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 5-(ACETYLOXY)-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-1-METHYL-1H-INDOLE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Pyridinium salts: These compounds have similar structural features and are used in various applications, including as antimicrobial agents and in materials science.
Imidazoles: These compounds are key components in many functional molecules and have a wide range of applications in chemistry and biology. The uniqueness of ETHYL 5-(ACETYLOXY)-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-1-METHYL-1H-INDOLE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C26H30BrN3O4 |
---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C26H30BrN3O4/c1-4-33-26(32)25-20-14-24(34-18(2)31)21(27)15-22(20)28(3)23(25)17-30-12-10-29(11-13-30)16-19-8-6-5-7-9-19/h5-9,14-15H,4,10-13,16-17H2,1-3H3 |
InChI Key |
IFPFZHSJZLXGCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.